2-Ethyl-2-methyl-1,2-dihydro-quinoline
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Overview
Description
2-Ethyl-2-methyl-1,2-dihydro-quinoline is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methyl-1,2-dihydro-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones in the presence of acidic or basic catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the cyclization reaction. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include quinoline derivatives with various functional groups, such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
2-Ethyl-2-methyl-1,2-dihydro-quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and antimalarial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methyl-1,2-dihydro-quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or DNA replication. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline
- 4-Hydroxy-2-quinolones
- Quinolinyl-pyrazoles
Comparison: Compared to these similar compounds, 2-Ethyl-2-methyl-1,2-dihydro-quinoline stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1H-quinoline |
InChI |
InChI=1S/C12H15N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-9,13H,3H2,1-2H3 |
InChI Key |
AVSGANROQXWPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC2=CC=CC=C2N1)C |
Origin of Product |
United States |
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